![molecular formula C17H19N3O6S B14345269 N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea CAS No. 94721-48-9](/img/structure/B14345269.png)
N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is a complex organic compound that features both sulfonyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea typically involves a multi-step process. One common route includes the reaction of 4-(Butane-1-sulfonyl)aniline with 2-hydroxy-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxyphenyl)urea: Lacks the nitro group, which may result in different reactivity and applications.
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(4-nitrophenyl)urea: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various molecular targets.
Propriétés
Numéro CAS |
94721-48-9 |
|---|---|
Formule moléculaire |
C17H19N3O6S |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
1-(4-butylsulfonylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-10-27(25,26)14-7-4-12(5-8-14)18-17(22)19-15-9-6-13(20(23)24)11-16(15)21/h4-9,11,21H,2-3,10H2,1H3,(H2,18,19,22) |
Clé InChI |
HMLFADRAQDVLDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


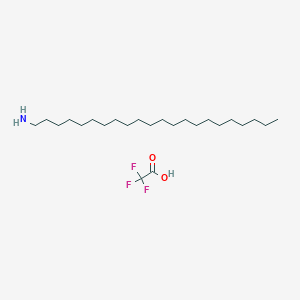
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
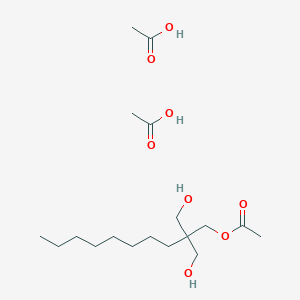

![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
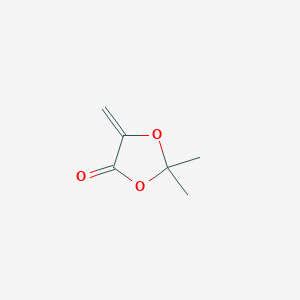
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
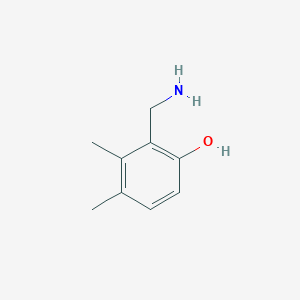

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
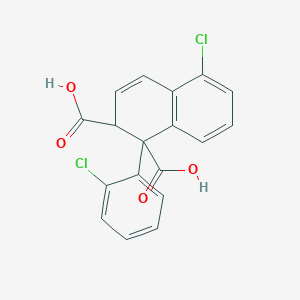
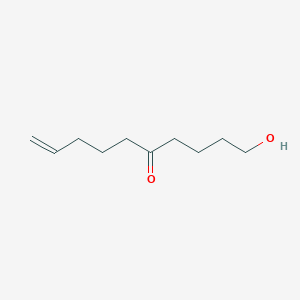
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
